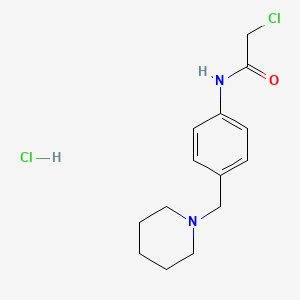![molecular formula C18H24BNO5S B1519804 4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 957060-86-5](/img/structure/B1519804.png)
4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
Overview
Description
4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is a chemical compound with the molecular formula C18H24BNO5S . It is used as a coupling catalyst in the synthesis of a number of organic compounds .
Molecular Structure Analysis
The molecular weight of this compound is 377.3 g/mol . The InChI code for this compound is 1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 377.3 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 377.1468242 g/mol . The compound has 7 rotatable bonds .Scientific Research Applications
T-BMSB is used in a variety of scientific research applications, including the synthesis of small molecules and peptides, the synthesis of polymers, and the study of enzyme-catalyzed reactions. It has also been used in the synthesis of various pharmaceuticals and in the study of drug metabolism. Additionally, t-BMSB has been used to study the structure and function of proteins and to study the mechanism of action of drugs.
Mechanism of Action
T-BMSB is a reagent that can form covalent bonds with a variety of organic compounds, such as amines and alcohols. It can also form a boronic acid ester with aldehydes and ketones. The boronic acid ester is an important intermediate in the synthesis of various organic compounds, such as small molecules and peptides.
Biochemical and Physiological Effects
t-BMSB has been used in the study of various biochemical and physiological processes. It has been used to study the structure and function of proteins, and to study the mechanism of action of drugs. Additionally, t-BMSB has been used to study the metabolism of drugs and to study the effect of drugs on cells.
Advantages and Limitations for Lab Experiments
T-BMSB is a versatile reagent for the synthesis of various organic compounds. It is a relatively inexpensive reagent that is easy to use and can be stored for long periods of time. However, t-BMSB is not suitable for use in reactions that involve high temperatures or strong acids or bases, as it is sensitive to these conditions.
Future Directions
In the future, t-BMSB may be used for the synthesis of novel compounds, such as peptides and small molecules, for use in drug discovery and development. Additionally, t-BMSB may be used to study the structure and function of proteins and to study the mechanism of action of drugs. Furthermore, t-BMSB may be used to study the metabolism of drugs and to study the effect of drugs on cells. Finally, t-BMSB may be used to study the interaction between drugs and their targets, which could lead to the development of new drugs.
properties
IUPAC Name |
[4-[tert-butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO5S/c1-18(2,3)20(13-14-5-9-16(25-4)10-6-14)26(23,24)17-11-7-15(8-12-17)19(21)22/h5-12,21-22H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEROFVLRFGYWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657082 | |
| Record name | (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957060-86-5 | |
| Record name | (4-{tert-Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




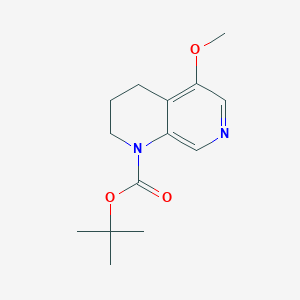
![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)

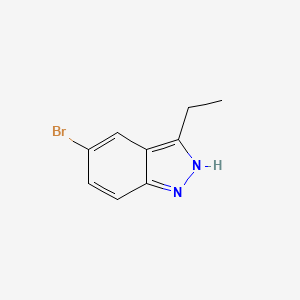
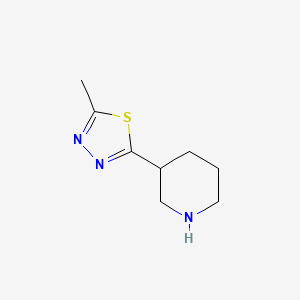
![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
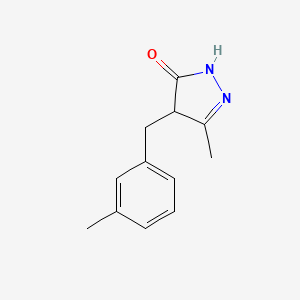
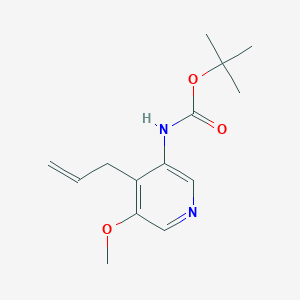
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)

